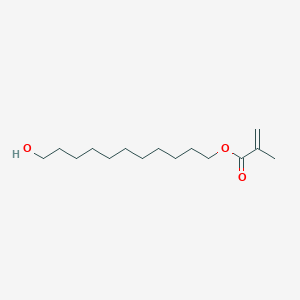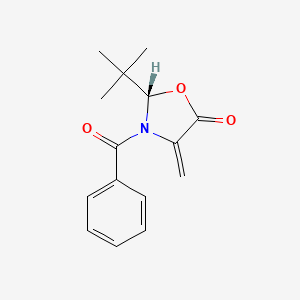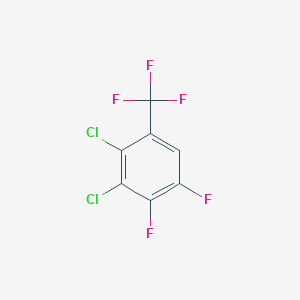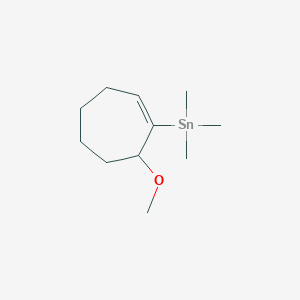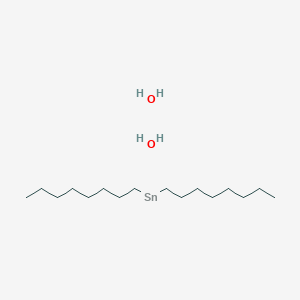
Dioctyl-lambda~2~-stannane--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl-lambda~2~-stannane–water (1/2) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Dioctyl-lambda~2~-stannane–water (1/2) is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl-lambda~2~-stannane–water (1/2) typically involves the reaction of dioctyltin oxide with water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(C8H17)2SnO+H2O→(C8H17)2Sn(OH)2
Industrial Production Methods
In industrial settings, the production of Dioctyl-lambda~2~-stannane–water (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and other reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dioctyltin oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Dioctyl-lambda~2~-stannane–water (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of Dioctyl-lambda~2~-stannane–water (1/2) depend on the type of reaction. For example, oxidation reactions yield dioctyltin oxide, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.
Aplicaciones Científicas De Investigación
Dioctyl-lambda~2~-stannane–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its ability to catalyze polymerization reactions.
Mecanismo De Acción
The mechanism of action of Dioctyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. The tin atom in the compound can form coordination complexes with other molecules, which can alter their chemical reactivity. This property is exploited in catalysis, where the compound facilitates the formation or breaking of chemical bonds in the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dioctyl-lambda~2~-stannane–water (1/2) include:
- Dioctyltin dilaurate
- Dioctyltin oxide
- Dioctyltin dichloride
Uniqueness
What sets Dioctyl-lambda~2~-stannane–water (1/2) apart from these similar compounds is its specific chemical structure and the presence of water in its composition. This unique structure imparts distinct chemical properties, such as its reactivity and ability to form coordination complexes, making it particularly useful in certain applications.
Propiedades
Número CAS |
113383-02-1 |
|---|---|
Fórmula molecular |
C16H38O2Sn |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
dioctyltin;dihydrate |
InChI |
InChI=1S/2C8H17.2H2O.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H2; |
Clave InChI |
JDCFKVHGBXUASD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn]CCCCCCCC.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


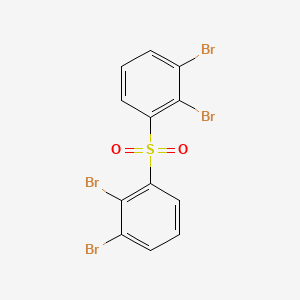
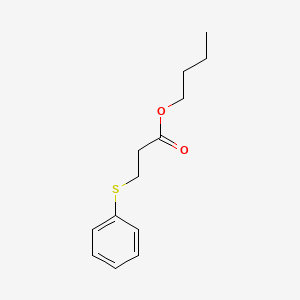
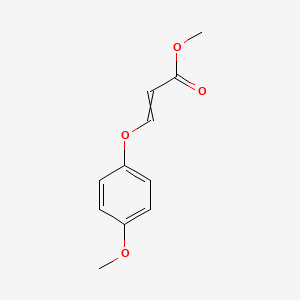
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)


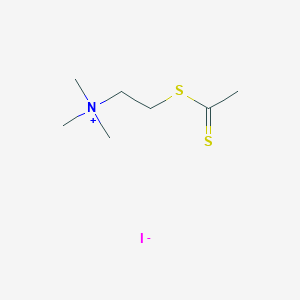

![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
